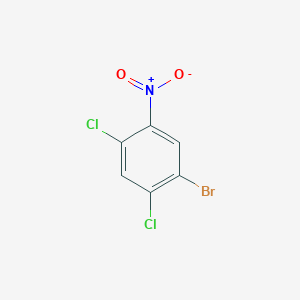

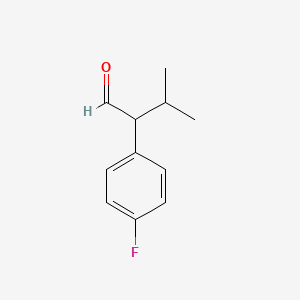

![molecular formula C8H7N5 B1522682 7-氨基-2-甲基吡唑并[1,5-a]嘧啶-3-腈 CAS No. 1203898-13-8](/img/structure/B1522682.png)

7-氨基-2-甲基吡唑并[1,5-a]嘧啶-3-腈

描述

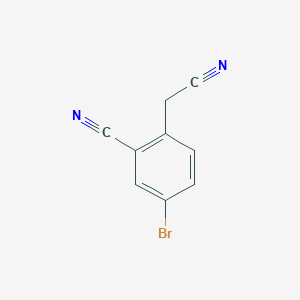

“7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS Number: 1203898-13-8 . It has a molecular weight of 173.18 and its IUPAC name is 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through a multicomponent reaction . The yield was reported to be 85% .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N5/c1-5-6(4-9)8-11-3-2-7(10)13(8)12-5/h2-3H,10H2,1H3 . The compound has been found to have a melting point of 282 - 284 .Chemical Reactions Analysis

The compound has been involved in multicomponent reactions for the synthesis of pyrazolo[3,4-d]pyrimidines .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 282 - 284 .科学研究应用

药物化学

吡唑并嘧啶核由于其与嘌呤的结构相似性,是药物化合物中常见的基序。 它已被用于设计具有各种药用应用的药物,包括抗菌,抗肿瘤,抗糖尿病,抗阿尔茨海默病,抗炎和抗氧化特性 。 特别是,7-氨基-2-甲基吡唑并[1,5-a]嘧啶-3-腈的衍生物已显示出作为催眠药的潜力,与催眠药扎来普隆具有结构相似性,这引起了人们对这类化合物的兴趣 .

农业

在农业领域,吡唑并嘧啶衍生物的抗菌特性可以用来保护作物免受细菌感染。 像7-氨基-2-甲基吡唑并[1,5-a]嘧啶-3-腈这样的化合物已证明对革兰氏阳性和革兰氏阴性细菌均具有优异的抗菌活性,这与链霉素等传统抗生素相当 。 这表明它有可能用于开发植物保护剂。

材料科学

吡唑并嘧啶衍生物正在探索其在材料科学中的用途,特别是在合成具有特定性质的新材料方面。 在常规加热条件下合成大量这些化合物的能力为使用它们创建具有独特特性的新材料打开了可能性 .

环境科学

合成吡唑并嘧啶衍生物的环境影响是研究的优先事项。 工艺效率及其多种应用(包括环境修复)的研究是正在积极研究的领域。 良性合成方法和在环境科学中的潜在应用突出了这种化合物的重要性 .

分析化学

在分析化学中,吡唑并嘧啶衍生物用作合成各种化合物的先驱。 它们在开发新分析方法和材料(如传感器或探针)中的作用是一个正在进行的研究领域。 高效合成及其性能评价对于扩大其分析应用至关重要 .

生物化学

包括7-氨基-2-甲基吡唑并[1,5-a]嘧啶-3-腈在内的吡唑并嘧啶衍生物的生物化学意义体现在其多种生物活性中。 它们已被研究用于它们在抑制如CDK2这样的酶中的作用,CDK2是癌症治疗的目标 。 这突出了它们在生物化学研究中的潜力,特别是在理解和治疗分子水平的疾病方面。

安全和危害

作用机制

The mechanism of action, target, and biochemical pathways affected by a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets such as enzymes, receptors, or DNA, leading to changes in cellular processes and functions .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are also highly dependent on the specific properties of the compound, such as its size, charge, lipophilicity, and stability . These properties can influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and finally excreted.

The result of the compound’s action can vary widely, from inhibiting or promoting specific cellular processes, to causing cell death or promoting cell survival . The specific effects depend on the compound’s mechanism of action and the type of cells or tissues it interacts with.

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and action . For example, certain compounds might be more stable and effective under acidic conditions, while others might prefer neutral or basic conditions.

属性

IUPAC Name |

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-5-6(4-9)8-11-3-2-7(10)13(8)12-5/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNLYDPRFBZTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

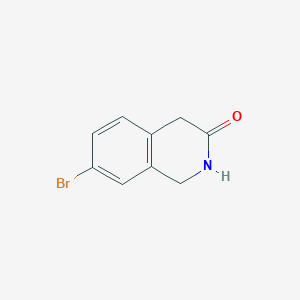

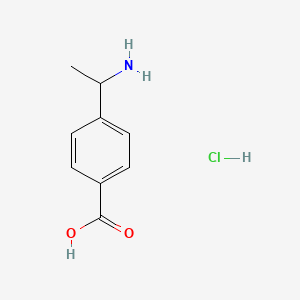

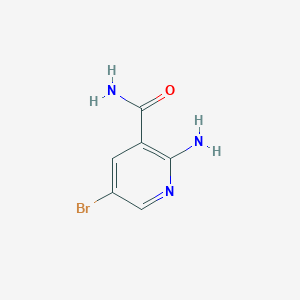

![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)